molecular formula C16H12F2N4O B13369511 N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13369511
M. Wt: 314.29 g/mol
InChI Key: DJXTZPDOYKCELE-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide and a nucleophilic reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
  • N-(2,5-difluorophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide
  • N-(2,5-difluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrimidin-3(2H)-yl]acetamide

Uniqueness

N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of both difluorophenyl and carboxamide groups

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-15(20-21-22(10)12-5-3-2-4-6-12)16(23)19-14-9-11(17)7-8-13(14)18/h2-9H,1H3,(H,19,23)

InChI Key

DJXTZPDOYKCELE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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